molecular formula C18H13F4NO2 B11076555 2,2,2-trifluoro-1-{1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}ethanone

2,2,2-trifluoro-1-{1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}ethanone

Cat. No.: B11076555
M. Wt: 351.3 g/mol
InChI Key: AGGSRXHWEODWHO-UHFFFAOYSA-N
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Description

2,2,2-TRIFLUORO-1-{1-[2-(2-FLUOROPHENOXY)ETHYL]-1H-INDOL-3-YL}ETHAN-1-ONE is a fluorinated organic compound with a complex structure It is characterized by the presence of trifluoromethyl and fluorophenoxy groups attached to an indole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-TRIFLUORO-1-{1-[2-(2-FLUOROPHENOXY)ETHYL]-1H-INDOL-3-YL}ETHAN-1-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2,2,2-TRIFLUORO-1-{1-[2-(2-FLUOROPHENOXY)ETHYL]-1H-INDOL-3-YL}ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2,2,2-TRIFLUORO-1-{1-[2-(2-FLUOROPHENOXY)ETHYL]-1H-INDOL-3-YL}ETHAN-1-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2,2-TRIFLUORO-1-{1-[2-(2-FLUOROPHENOXY)ETHYL]-1H-INDOL-3-YL}ETHAN-1-ONE involves its interaction with specific molecular targets. The trifluoromethyl and fluorophenoxy groups enhance its binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific pathways. The indole core plays a crucial role in stabilizing these interactions through π-π stacking and hydrogen bonding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-TRIFLUORO-1-{1-[2-(2-FLUOROPHENOXY)ETHYL]-1H-INDOL-3-YL}ETHAN-1-ONE is unique due to its combination of trifluoromethyl, fluorophenoxy, and indole groups, which confer distinct chemical and biological properties. This makes it a valuable compound for specialized applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C18H13F4NO2

Molecular Weight

351.3 g/mol

IUPAC Name

2,2,2-trifluoro-1-[1-[2-(2-fluorophenoxy)ethyl]indol-3-yl]ethanone

InChI

InChI=1S/C18H13F4NO2/c19-14-6-2-4-8-16(14)25-10-9-23-11-13(17(24)18(20,21)22)12-5-1-3-7-15(12)23/h1-8,11H,9-10H2

InChI Key

AGGSRXHWEODWHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CCOC3=CC=CC=C3F)C(=O)C(F)(F)F

Origin of Product

United States

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